Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate
Overview
Description
Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate, also known as “TBPC”, is an organic compound belonging to the class of piperidines. It is a colorless solid that is soluble in organic solvents and has a melting point of 192-194°C. TBPC is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has a wide range of applications in the field of organic synthesis and is used in the preparation of various derivatives.
Scientific Research Applications
Graphical Synthetic Routes
In the context of synthetic chemistry, compounds similar to tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate are often involved in complex synthetic routes for pharmaceuticals. For instance, a study reviewing the synthesis of vandetanib, a tyrosine kinase inhibitor used in cancer therapy, highlights the utilization of related piperidine derivatives. These compounds are employed in substitution, deprotection, and cyclization reactions, showcasing their versatility in creating pharmacologically active molecules with high yield and commercial viability (W. Mi, 2015).
Biodegradation and Environmental Fate
Another area of research interest relates to the environmental fate and biodegradation of ether compounds, which are structurally or functionally related to tert-butyl derivatives. A comprehensive review on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater reveals the microbial capacity to degrade such compounds. This study discusses the pathways and microorganisms involved in breaking down ether oxygenates, providing insights into environmental remediation strategies for ether pollutants (S. Thornton et al., 2020).
Applications in N-Heterocycles Synthesis
The synthesis of N-heterocycles is another significant application of related compounds. A review on the use of tert-butanesulfinamide in stereoselective synthesis demonstrates the role of similar piperidine derivatives in creating structurally diverse piperidines and pyrrolidines. These compounds are crucial in developing natural products and therapeutic agents, indicating the potential utility of tert-butyl piperidine derivatives in medicinal chemistry (R. Philip et al., 2020).
properties
IUPAC Name |
tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-9-5-4-6-13(20)8-7-12-10-19-14(17)11-18-12/h10-11,13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGPUXJIJOMFRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCC2=CN=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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